![molecular formula C21H20OS B14202512 Benzene, 1-[(S)-(4-methylphenyl)sulfinyl]-2-(2-phenylethyl)- CAS No. 835626-64-7](/img/structure/B14202512.png)
Benzene, 1-[(S)-(4-methylphenyl)sulfinyl]-2-(2-phenylethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene, 1-[(S)-(4-methylphenyl)sulfinyl]-2-(2-phenylethyl)- is an organic compound characterized by a benzene ring substituted with a sulfinyl group and a phenylethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-[(S)-(4-methylphenyl)sulfinyl]-2-(2-phenylethyl)- typically involves the reaction of 4-methylphenyl sulfoxide with a phenylethyl halide under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Benzene, 1-[(S)-(4-methylphenyl)sulfinyl]-2-(2-phenylethyl)- undergoes various chemical reactions, including:
Oxidation: The sulfinyl group can be further oxidized to a sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The sulfinyl group can be reduced to a sulfide using reducing agents such as lithium aluminum hydride.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid (for nitration), sulfuric acid (for sulfonation), halogens like bromine or chlorine (for halogenation).
Major Products Formed
Oxidation: Benzene, 1-[(S)-(4-methylphenyl)sulfonyl]-2-(2-phenylethyl)-.
Reduction: Benzene, 1-[(S)-(4-methylphenyl)thio]-2-(2-phenylethyl)-.
Substitution: Various substituted derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
Benzene, 1-[(S)-(4-methylphenyl)sulfinyl]-2-(2-phenylethyl)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Benzene, 1-[(S)-(4-methylphenyl)sulfinyl]-2-(2-phenylethyl)- involves its interaction with molecular targets through its sulfinyl and phenylethyl groups. These interactions can modulate various biochemical pathways, leading to its observed biological effects. The sulfinyl group can participate in redox reactions, while the phenylethyl group can interact with hydrophobic pockets in proteins, influencing their function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzene, 1-methyl-4-(methylsulfonyl)-: Similar structure but with a methylsulfonyl group instead of a sulfinyl group.
Benzene, 1-ethyl-2-[(S)-(4-methylphenyl)sulfinyl]-: Similar structure but with an ethyl group instead of a phenylethyl group.
Uniqueness
Benzene, 1-[(S)-(4-methylphenyl)sulfinyl]-2-(2-phenylethyl)- is unique due to the presence of both the sulfinyl and phenylethyl groups, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
835626-64-7 |
|---|---|
Molekularformel |
C21H20OS |
Molekulargewicht |
320.4 g/mol |
IUPAC-Name |
1-[(S)-(4-methylphenyl)sulfinyl]-2-(2-phenylethyl)benzene |
InChI |
InChI=1S/C21H20OS/c1-17-11-15-20(16-12-17)23(22)21-10-6-5-9-19(21)14-13-18-7-3-2-4-8-18/h2-12,15-16H,13-14H2,1H3/t23-/m0/s1 |
InChI-Schlüssel |
OZMQRWSXGBBORN-QHCPKHFHSA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)[S@](=O)C2=CC=CC=C2CCC3=CC=CC=C3 |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)C2=CC=CC=C2CCC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,1'-[Propane-1,3-diylbis(oxy)]bis[2-(bromomethyl)benzene]](/img/structure/B14202451.png)
![Phenol, 3-methyl-4-[(tetrahydro-2H-pyran-2-yl)oxy]-](/img/structure/B14202455.png)

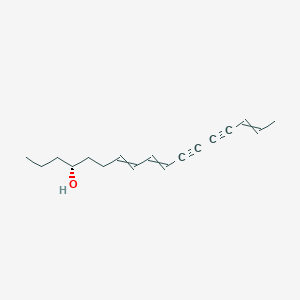

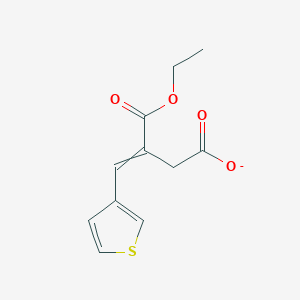
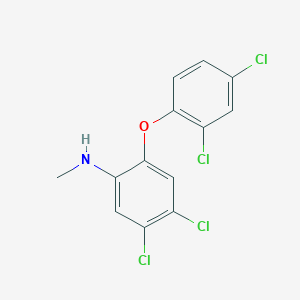
![N-(Bicyclo[2.2.2]octan-2-yl)undec-10-enamide](/img/structure/B14202481.png)
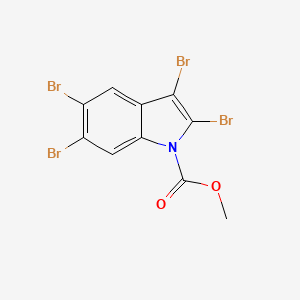
![4-[2-(Diethylamino)ethoxy]-N-methoxy-N-methylbenzamide](/img/structure/B14202499.png)
![Methanone, (4-methoxyphenyl)[3-(3,4,5-trimethoxyphenyl)oxiranyl]-](/img/structure/B14202505.png)
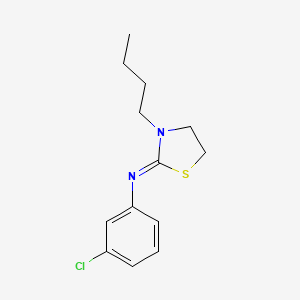
![2-[(3-Bromophenyl)carbamothioylamino]-4-chlorobenzoic acid](/img/structure/B14202518.png)

